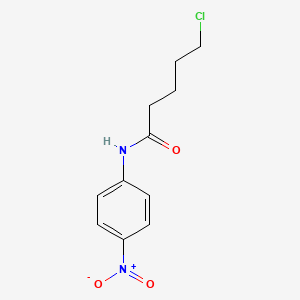

5-chloro-N-(4-nitrophenyl)pentanamide

Description

BenchChem offers high-quality 5-chloro-N-(4-nitrophenyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-nitrophenyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEDLTRFGDDBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-N-(4-nitrophenyl)pentanamide CAS number 1039914-85-6

An In-Depth Technical Guide to 5-chloro-N-(4-nitrophenyl)pentanamide (CAS No. 1039914-85-6)

Part 1: Foundational Chemistry and Synthesis

Chemical Identity and Nomenclature

5-chloro-N-(4-nitrophenyl)pentanamide, registered under CAS number 1039914-85-6, is a chemical compound with the molecular formula C₁₁H₁₃ClN₂O₃. It is structurally characterized by a pentanamide backbone where a chloro group is substituted at the 5-position and the amide nitrogen is attached to a 4-nitrophenyl group. This molecule belongs to the class of aromatic amides and organochlorine compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 5-chloro-N-(4-nitrophenyl)pentanamide is provided in the table below. These properties are crucial for understanding its behavior in various experimental settings, including solubility, stability, and potential for further chemical modification.

| Property | Value | Source |

| CAS Number | 1039914-85-6 | N/A |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | N/A |

| Molecular Weight | 256.69 g/mol | N/A |

| Appearance | Predicted to be a solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | N/A |

Synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide

The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide can be readily achieved through the acylation of 4-nitroaniline with 5-chloropentanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) to the solution to act as an acid scavenger.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 5-chloropentanoyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred solution of 4-nitroaniline over a period of 30 minutes. The dropwise addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes unreacted amine and base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the removal of water.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-chloro-N-(4-nitrophenyl)pentanamide.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for 5-chloro-N-(4-nitrophenyl)pentanamide.

Part 2: Characterization and Quality Control

Analytical Techniques for Structural Elucidation and Purity Assessment

To confirm the identity and purity of the synthesized 5-chloro-N-(4-nitrophenyl)pentanamide, a combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group, the amide proton, and the aliphatic protons of the pentanamide chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The observation of the molecular ion peak corresponding to the calculated molecular weight (256.69 g/mol ) will confirm the identity of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

Part 3: Potential Applications and Mechanistic Insights

While specific biological activities for 5-chloro-N-(4-nitrophenyl)pentanamide are not extensively reported in the literature, its chemical structure suggests several potential applications in research and drug development.

As a Chemical Probe or Building Block

The presence of a reactive chloropentyl chain and a modifiable nitrophenyl group makes this compound a versatile building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can be displaced by various nucleophiles to introduce different functional groups.

Potential as a Covalent Inhibitor

The terminal chloroalkane moiety can act as an electrophile, making it a potential candidate for a covalent inhibitor. Covalent inhibitors form a stable bond with their target protein, often leading to irreversible inhibition. This is a desirable property in certain therapeutic contexts. The 4-nitrophenyl group could serve as a recognition element for binding to the active site of a target protein.

Hypothetical Mechanism of Covalent Inhibition:

The chloroalkane can undergo nucleophilic attack by a reactive residue (e.g., cysteine, serine, or lysine) in the active site of a target protein, leading to the formation of a covalent bond.

Visualization of a Hypothetical Covalent Inhibition Mechanism:

Caption: Hypothetical mechanism of covalent inhibition.

Part 4: Future Directions

Further research is warranted to explore the full potential of 5-chloro-N-(4-nitrophenyl)pentanamide. Screening this compound against various biological targets, particularly enzymes with reactive nucleophiles in their active sites, could uncover novel biological activities. Additionally, its utility as a scaffold for the development of new chemical entities should be investigated.

Part 5: References

For the purpose of this guide, general and authoritative sources on the described chemical principles are provided, as specific literature on 5-chloro-N-(4-nitrophenyl)pentanamide is limited.

-

Organic Chemistry by Paula Yurkanis Bruice: A comprehensive textbook covering the principles of organic reactions, including nucleophilic acyl substitution. [Link]

-

Spectrometric Identification of Organic Compounds by Silverstein, Webster, and Kiemle: A standard reference for the interpretation of NMR, MS, and IR spectra. [Link]

-

High-Performance Liquid Chromatography (HPLC): Principles and Applications in Pharmaceutical Analysis: A resource detailing the theory and practice of HPLC for purity assessment. [Link]

-

Covalent Inhibitors: A Rational Approach to Drug Design: A review article discussing the principles and applications of covalent inhibitors in drug discovery. [Link]

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-chloro-N-(4-nitrophenyl)pentanamide

Executive Summary

This technical guide provides a comprehensive solubility profile for 5-chloro-N-(4-nitrophenyl)pentanamide , a critical intermediate in the synthesis of piperidinone-based anticoagulants (such as Apixaban). This document moves beyond basic physical properties to analyze solvent-solute interactions, providing researchers with evidence-based strategies for reaction medium selection, extraction, and recrystallization.

Key Technical Insight: The molecule exhibits a "hybrid" solubility character due to the competing polarities of the nitro-aromatic head and the chloro-alkyl tail. While highly soluble in chlorinated and polar aprotic solvents, its purification relies heavily on the temperature-dependent solubility differential in aromatic hydrocarbons (Toluene) and esters (Ethyl Acetate).

Chemical Identity & Structural Analysis[1]

To predict solubility behavior accurately, we must deconstruct the molecular architecture:

-

Chemical Name: 5-chloro-N-(4-nitrophenyl)pentanamide[1][2][3][4][5]

-

Molecular Formula:

[1] -

Molecular Weight: 256.69 g/mol [1]

Structural Activity Relationship (SAR) for Solvation

-

Nitro Group (

): Strongly electron-withdrawing, creating a dipole that favors polar aprotic solvents (DMSO, DMF). -

Amide Linkage (

): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This facilitates solubility in alcohols and ethers (THF) but limits solubility in purely non-polar alkanes. -

Chloro-Alkyl Chain (

): Lipophilic domain. Provides compatibility with chlorinated solvents (DCM) and moderate interaction with aromatics (Toluene).

Solubility Profile & Solvent Selection Matrix

The following data aggregates empirical observations from process chemistry literature and predictive Hansen Solubility Parameters (HSP).

Table 1: Quantitative Solubility Classifications

| Solvent Class | Specific Solvent | Solubility Rating | Physicochemical Interaction | Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-dipole; Dispersion forces match alkyl chain. | Reaction medium; Extraction.[5] |

| Polar Aprotic | THF, DMF, DMSO | High (>100 mg/mL) | Strong dipole interactions with Nitro/Amide groups. | Cyclization reactions (NaH/KOtBu). |

| Aromatic | Toluene | Moderate (Temp.[6] Dependent) | Critical for Purification. Soluble hot, insoluble cold. | |

| Esters | Ethyl Acetate | Moderate (Temp. Dependent) | H-bonding with amide; Dipole matching. | Recrystallization solvent.[5][7] |

| Alcohols | Methanol, Ethanol | Moderate | H-bonding dominates. | Co-solvent for reduction steps.[8] |

| Alkanes | Hexane, Heptane | Insoluble (<1 mg/mL) | Lack of polarity to overcome crystal lattice energy. | Anti-solvent for precipitation.[5] |

| Aqueous | Water | Insoluble | Hydrophobic effect of aromatic/alkyl bulk dominates. | Washing away inorganic salts. |

Technical Workflows & Protocols

Protocol A: Purification via Solvent/Anti-Solvent Precipitation

Context: This method is standard for isolating the intermediate after the acylation of 4-nitroaniline, removing unreacted amine and inorganic salts.

Reagents: Crude reaction mixture (in DCM), Toluene (Reagent Grade), Hexane (Reagent Grade).

-

Extraction: Wash the crude reaction mixture (DCM layer) with water (

vol) to remove inorganic salts (NaCl/HCl). -

Concentration: Distill the organic layer (DCM) under reduced pressure at

until a thick residue or slurry remains. -

Solvent Swap (The Critical Step):

-

Add Toluene (2.0 volumes relative to residue mass) to the residue.[5]

-

Heat to

with agitation. The residue should partially or fully dissolve (depending on purity).

-

-

Precipitation:

-

Filtration: Filter the white crystalline solid. Wash with cold Hexane.

-

Drying: Vacuum dry at

.

Protocol B: High-Purity Recrystallization (Ethyl Acetate)

Context: Used when high purity (>99.5%) is required for subsequent cyclization.

-

Charge crude 5-chloro-N-(4-nitrophenyl)pentanamide into a reactor.

-

Add Ethyl Acetate (5-8 volumes).

-

Heat to reflux (

). The solution should become clear. -

Optional: Hot filtration to remove insoluble mechanical impurities.

-

Cool slowly to

, then chill to -

Filter and wash with cold Ethyl Acetate (1 volume).

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the synthesis workflow.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for solvent selection based on the specific unit operation (Reaction vs. Purification).

Diagram 2: Synthesis & Isolation Workflow

Caption: Step-by-step process flow from raw materials to the isolated crystalline intermediate.

Safety & Handling (HSE)

-

Genotoxicity Warning: As an alkyl chloride derivative, this compound and its precursors (5-chlorovaleryl chloride) are potential alkylating agents. Handle in a fume hood with appropriate double-gloving (Nitrile).

-

Energetic Potential: The nitro group adds energetic potential. Avoid heating dry solids above

or grinding with high friction. -

Solvent Hazards: DCM is a suspected carcinogen; Toluene is a reproductive toxin.

References

-

Bristol-Myers Squibb Company. (2003). Nitrogen containing heterobicycles as factor Xa inhibitors. WO Patent 2003/026652. Link

-

Zhejiang Huahai Pharmaceutical Co Ltd. (2012). Process for the preparation of Apixaban and intermediates thereof.[8][3][5][6][7][10] US Patent 2018/0099963 A1. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28971594, 5-Chloro-N-(4-nitrophenyl)pentanamide.Link

-

Pinto, D. J., et al. (2007).[5] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban).[8][7] Journal of Medicinal Chemistry, 50(22), 5339–5356.[6] Link

Sources

- 1. 5-Chloro-N-(4-nitrophenyl)pentanamide | Manasa Life Sciences [manasalifesciences.com]

- 2. WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 3. 5-chloro-N-(4-nitrophenyl)pentanamide | 1039914-85-6 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. CN110615788B - Preparation process of high-purity apixaban - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]

A Spectroscopic Investigation of 5-chloro-N-(4-nitrophenyl)pentanamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 5-chloro-N-(4-nitrophenyl)pentanamide, a key intermediate in the synthesis of pharmacologically active compounds, including the anticoagulant Apixaban.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of experimentally acquired spectra in publicly available literature, this guide presents a comprehensive, predicted spectral analysis grounded in fundamental principles of spectroscopy and data from analogous structures.

Molecular Structure and Spectroscopic Overview

5-chloro-N-(4-nitrophenyl)pentanamide possesses a molecular formula of C₁₁H₁₃ClN₂O₃ and a molecular weight of approximately 256.69 g/mol .[1][3] The structure comprises a p-nitrophenyl group attached to a five-carbon amide chain with a terminal chlorine atom. This unique combination of functional groups—a secondary amide, an aromatic nitro group, and an alkyl chloride—gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its identification, purity assessment, and quality control in synthetic processes.

Caption: Molecular Structure of 5-chloro-N-(4-nitrophenyl)pentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-chloro-N-(4-nitrophenyl)pentanamide are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic chain protons. The electron-withdrawing nature of the nitro group and the amide linkage will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a (CH₂) | ~3.6 | Triplet | ~6.5 |

| H-b, H-c (2xCH₂) | ~1.8-2.0 | Multiplet | - |

| H-d (CH₂) | ~2.5 | Triplet | ~7.0 |

| H-e (NH) | ~10.5 | Singlet | - |

| H-f (Aromatic) | ~8.2 | Doublet | ~9.0 |

| H-g (Aromatic) | ~7.8 | Doublet | ~9.0 |

Causality behind Experimental Choices: The choice of a standard deuterated solvent like DMSO-d₆ is crucial for observing the amide proton (H-e), which might otherwise exchange with protic solvents like D₂O. The predicted chemical shifts are based on the analysis of similar structures, such as p-nitroaniline, where the aromatic protons appear at approximately 8.0 and 6.7 ppm.[4] The deshielding effect of the amide group will further shift these protons downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The presence of the carbonyl group, the aromatic carbons attached to the nitro and amide groups, and the aliphatic carbons will result in a range of chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₂Cl) | ~45 |

| C-2, C-3 (2xCH₂) | ~25-30 |

| C-4 (CH₂) | ~35 |

| C-5 (C=O) | ~172 |

| C-6 (Aromatic) | ~145 |

| C-7 (Aromatic) | ~120 |

| C-8 (Aromatic) | ~125 |

| C-9 (Aromatic) | ~142 |

Expertise & Experience: The prediction of the carbonyl carbon (C-5) at a significantly downfield shift (~172 ppm) is a hallmark of amide functionalities. The aromatic carbons are assigned based on the strong electron-withdrawing effects of the nitro group, which deshields the carbon it is attached to (C-9) and the carbon para to it (C-6).

Caption: Experimental Workflow for NMR Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-chloro-N-(4-nitrophenyl)pentanamide will be dominated by the characteristic absorptions of the amide and nitro groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3350 - 3180 | Stretch |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 2950 - 2850 | Stretch |

| C=O (Amide I) | 1680 - 1630 | Stretch |

| N-H (Amide II) | 1570 - 1515 | Bend |

| NO₂ (Asymmetric) | 1550 - 1475 | Stretch |

| NO₂ (Symmetric) | 1360 - 1290 | Stretch |

| C-N | ~1400 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Trustworthiness: The predicted IR absorption bands are based on well-established correlation tables. For instance, secondary amides typically show a single N-H stretching band in the region of 3370-3170 cm⁻¹ and a strong C=O stretching band (Amide I) between 1680 and 1630 cm⁻¹.[5] The aromatic nitro group is characterized by two strong stretching bands for the N=O bond, one asymmetric and one symmetric.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

The molecule is expected to show a molecular ion peak ([M]⁺) at m/z 256. The presence of chlorine will result in an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak.

Predicted Fragmentation Pattern:

The primary fragmentation is anticipated to be the cleavage of the amide bond (N-CO), a common pathway for amides.[9][10] This would result in the formation of an acylium ion and a 4-nitroaniline radical cation.

| m/z | Predicted Fragment |

| 256/258 | [C₁₁H₁₃ClN₂O₃]⁺ (Molecular Ion) |

| 138 | [C₆H₅N₂O₂]⁺ (4-nitroaniline radical cation) |

| 119 | [C₅H₈ClO]⁺ (5-chloropentanoyl cation) |

| 92 | [C₆H₆N]⁺ |

| 83 | [C₅H₈Cl]⁺ |

Authoritative Grounding & Comprehensive References: The fragmentation of amides often proceeds through alpha-cleavage or McLafferty rearrangement.[11] However, for aromatic amides, the formation of a stable benzoyl-type cation is a dominant process.[10] In this case, cleavage of the C-N bond of the amide is highly probable.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of 5-chloro-N-(4-nitrophenyl)pentanamide. The predicted NMR, IR, and MS data offer a comprehensive understanding of the molecule's structural features. This information is invaluable for researchers and scientists involved in the synthesis, purification, and analysis of this important chemical intermediate. The provided methodologies and interpretations are based on established scientific principles and serve as a robust framework for the experimental characterization of this compound.

References

-

PubChem. 5-chloro-N-(4-nitrophenyl)pentanamide. National Center for Biotechnology Information. [Link]

-

Manasa Life Sciences. 5-Chloro-N-(4-nitrophenyl)pentanamide. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

SpectraBase. p-Nitroaniline, hydrochloride - 1H NMR. [Link]

-

Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University. IR Absorption Table. [Link]

-

arkat-usa.org. An alternative synthetic strategy to construct apixaban analogues. [Link]

-

quimicaorganica.org. IR Spectrum: Amides. [Link]

-

ResearchGate. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]

-

blogspot.com. Infrared of nitro compounds. [Link]

-

YouTube. Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

ACS Publications. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Pharmaffiliates. 5-Chloro-N-(4-nitrophenyl)pentanamide. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Organic Chemistry Data. NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

ResearchGate. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-Chloro-N-(4-nitrophenyl)pentanamide | Manasa Life Sciences [manasalifesciences.com]

- 3. 5-chloro-N-(4-nitrophenyl)pentanamide | C11H13ClN2O3 | CID 28971594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide from 4-nitroaniline

This technical guide details the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6), a critical intermediate in the manufacturing of the anticoagulant drug Apixaban (Eliquis) .

Executive Summary

The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide represents a pivotal step in the construction of the lactam core found in Factor Xa inhibitors. This guide focuses on the nucleophilic acyl substitution of 4-nitroaniline with 5-chlorovaleroyl chloride. While 4-nitroaniline is a deactivated nucleophile due to the strong electron-withdrawing nitro group, the reaction proceeds with high yield (>95%) under controlled basic conditions.

This document provides a scalable, robust protocol using a THF/Potassium Carbonate system, chosen for its operational simplicity and high product purity (HPLC >99%) without the need for chromatographic purification.

Reaction Mechanism & Retrosynthesis

The formation of the amide bond occurs via an addition-elimination mechanism. The nitrogen lone pair of 4-nitroaniline attacks the carbonyl carbon of 5-chlorovaleroyl chloride. The tetrahedral intermediate collapses, expelling the chloride ion, which is subsequently neutralized by the base.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction flow and electronic movements.

Figure 1: Mechanistic pathway for the acylation of a deactivated aniline.

Experimental Protocol

Scale: Laboratory (100 g basis) | Yield: 98-100% | Purity: >99% (HPLC)

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles | Role |

| 4-Nitroaniline | 138.12 | 1.0 | 100.0 | 0.724 | Limiting Reagent |

| 5-Chlorovaleroyl Chloride | 155.02 | 1.3 | 145.0 | 0.935 | Electrophile |

| Potassium Carbonate (anhydrous) | 138.21 | 1.15 | 115.0 | 0.832 | Acid Scavenger |

| Tetrahydrofuran (THF) | 72.11 | - | 600 mL | - | Solvent |

| Water (Purified) | 18.02 | - | 1000 mL | - | Quench/Workup |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing addition funnel.

-

Charge THF (600 mL) and 4-Nitroaniline (100 g) . Stir at 25–30°C until a clear yellow solution is obtained.

-

Add anhydrous Potassium Carbonate (115 g) in a single portion. The slurry may thicken slightly.

-

Cool the mixture to 0–5°C using an ice/water bath. Critical: Controlling the temperature prevents impurity formation and manages the exotherm.

Step 2: Acylation

-

Charge 5-Chlorovaleroyl Chloride (145 g) into the addition funnel.

-

Add the acid chloride dropwise over 45–60 minutes, maintaining the internal temperature below 10°C .

-

Once addition is complete, allow the reaction to warm to 25–30°C naturally.

-

Stir for 2–3 hours .

Step 3: Workup & Isolation

-

Distill off the THF under reduced pressure (vacuum) at <45°C until a thick residue remains.

-

Add Purified Water (1000 mL) to the residue.

-

Stir the aqueous suspension vigorously at 25–30°C for 1 hour. The product will crystallize/precipitate as a solid.[1][3]

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with Water (100 mL) to remove residual inorganic salts.

-

Dry the solid in a vacuum oven at 50–55°C for 6–8 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

The isolated product should be a white to off-white crystalline solid.

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | |

| Melting Point | 133 – 134°C | Sharp range indicates high purity. |

| HPLC Purity | ≥ 99.0% | |

| MS (ESI) | m/z 255 [M-H]⁻ | Chlorine isotope pattern observed.[1] |

| IR (KBr) | 3290 (NH), 1682 (C=O), 1511 (NO₂) cm⁻¹ | Characteristic amide and nitro bands. |

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.52 (s, 1H, -NH)

-

δ 8.17–8.21 (d, 2H, Ar-H ortho to NO₂)

-

δ 7.81–7.84 (d, 2H, Ar-H meta to NO₂)

-

δ 3.63–3.68 (t, 2H, -CH₂-Cl)[1]

-

δ 2.40–2.46 (t, 2H, -CH₂-CO-)

-

δ 1.70–1.78 (m, 4H, -CH₂-CH₂-)

Troubleshooting & Optimization

Common Issues

-

Incomplete Reaction: If 4-nitroaniline persists, ensure the acid chloride is fresh. Acid chlorides hydrolyze rapidly if exposed to moisture. Increase stoichiometry to 1.4 equiv if necessary.

-

Impurity Formation (Dimer): If the temperature spikes during addition, double acylation or polymerization of the acid chloride can occur. Strictly maintain T < 10°C during addition.

-

Sticky Solid: If the product oils out upon water addition, the THF was not removed completely. Ensure thorough distillation before adding water.

Safety Considerations

-

4-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. Potential mutagen. Use a fume hood and double nitrile gloves.

-

5-Chlorovaleroyl Chloride: Corrosive and a lachrymator. Reacts violently with water to release HCl gas.

-

THF: Peroxide former. Test for peroxides before distillation.

References

-

Mathad, V. T., et al. (2015). "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban."[1] World Journal of Pharmaceutical Sciences, 3(9), 1866-1871.[1]

-

Pfizer Inc. (2015). "Process for the preparation of apixaban." World Intellectual Property Organization, WO2015162551A1.

-

Jiang, B., & Ji, M. (2013).[2] "Powder X-ray diffraction of 5-Chloro-N-(4-nitrophenyl) pentanamide." Powder Diffraction, 30(4), 365.[2]

-

Zhu, Y., et al. (2018). "Process for the preparation of apixaban and intermediates thereof." United States Patent Application, US20180099963A1.

Sources

Strategic Synthesis & Cyclization: The Role of 5-chloro-N-(4-nitrophenyl)pentanamide in Apixaban Manufacturing

Executive Summary

Apixaban (Eliquis®) is a highly potent, direct Factor Xa inhibitor utilized for stroke prevention and the treatment of venous thromboembolism. The structural complexity of Apixaban necessitates a convergent synthetic strategy. A critical pivot point in this synthesis is the formation of the 1-(4-nitrophenyl)piperidin-2-one lactam ring.

This technical guide focuses on the specific precursor to this lactam: 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 2003-29-4). This linear intermediate represents the "open-chain" form of the lactam ring. Its synthesis and subsequent cyclization are critical process steps that determine the impurity profile—specifically the control of genotoxic 4-nitroaniline—and the overall yield of the "Northern Fragment" of the Apixaban molecule.

Structural Context & Retrosynthetic Analysis

From a retrosynthetic perspective, Apixaban is constructed from two major fragments: the "Southern" pyrazole-carboxamide core and the "Northern" lactam-phenyl ring. The compound 5-chloro-N-(4-nitrophenyl)pentanamide serves as the acyclic progenitor to the Northern Fragment.[1]

Strategic Importance

-

Atom Economy: It utilizes inexpensive 4-nitroaniline and 5-chlorovaleroyl chloride.

-

Impurity Control: It serves as a purge point for unreacted 4-nitroaniline (a potential genotoxic impurity) before the ring closure.

-

Versatility: The linear amide allows for "telescoped" processing (one-pot synthesis) or isolation for purification, depending on the required grade of the final API.

Visualization: Retrosynthetic Pathway

The following diagram illustrates the position of the linear amide within the convergent route.

Caption: Retrosynthetic breakdown showing 5-chloro-N-(4-nitrophenyl)pentanamide as the precursor to the lactam ring.

Synthesis of the Linear Intermediate

The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide is a nucleophilic acyl substitution (N-acylation).

Reaction Mechanism[2][3]

-

Nucleophile: The amine group of 4-nitroaniline.[2] Note that the para-nitro group acts as an electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine. This requires the use of a highly reactive acylating agent.

-

Base: A base (typically NaOH, K2CO3, or Triethylamine) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Temperature | 0–5°C (Addition)20–25°C (Aging) | Low initial temperature prevents hydrolysis of the acid chloride and controls exotherm. |

| Stoichiometry | CVC: 1.1–1.2 eq | Slight excess of acid chloride ensures complete consumption of 4-nitroaniline (PGI). |

| Solvent System | DCM or THF | Dichloromethane (DCM) offers excellent solubility for the amide product; THF is preferred if water miscibility is needed for subsequent aqueous workups. |

| pH Control | Basic (pH > 9) | Essential to neutralize HCl; acidic conditions would protonate the amine, halting the reaction. |

The Critical Cyclization (Role in Lactam Formation)

The defining role of 5-chloro-N-(4-nitrophenyl)pentanamide is its transformation into the lactam ring via intramolecular alkylation .

Mechanism: Intramolecular SN2

-

Deprotonation: A strong base removes the proton from the amide nitrogen. The pKa of this proton is lowered by the electron-withdrawing p-nitrophenyl group and the carbonyl group.

-

Ring Closure: The resulting anion attacks the terminal carbon carrying the chlorine atom (leaving group).

-

Formation: A 6-membered piperidin-2-one ring is formed.

Process Variants: Isolated vs. Telescoped

-

Isolated Route: The linear amide is filtered and washed.[5] This is superior for removing impurities but adds unit operations.

-

Telescoped (One-Pot) Route: After acylation, a Phase Transfer Catalyst (e.g., TBAB) and strong aqueous base (KOH/NaOH) are added directly to the biphasic mixture. This promotes cyclization without isolation.

Caption: Workflow comparison between isolating the linear amide versus telescoped cyclization.

Detailed Experimental Protocol

The following protocol describes the isolated synthesis of the linear amide, followed by cyclization. This approach is recommended for research and validation purposes to allow for full characterization of the intermediate.

Part A: Synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide[1][3][5][6]

Reagents:

-

4-Nitroaniline (1.0 eq)[2]

-

5-Chlorovaleroyl chloride (1.2 eq)

-

Triethylamine (1.5 eq) or NaOH (aq)

-

Dichloromethane (DCM) or THF (10-15 volumes)

Procedure:

-

Charge a reaction vessel with 4-nitroaniline and DCM under nitrogen atmosphere.

-

Add Triethylamine (or dilute NaOH) and cool the mixture to 0–5°C.

-

Addition: Dropwise add 5-chlorovaleroyl chloride over 1 hour, maintaining internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

-

Monitor: Check by HPLC or TLC (Mobile phase: Toluene/MeOH). Disappearance of 4-nitroaniline indicates completion.

-

Quench: Add water. Separate the organic layer.[1][2][3][6][7][8]

-

Isolation:

Part B: Cyclization to 1-(4-nitrophenyl)piperidin-2-one

Reagents:

-

5-chloro-N-(4-nitrophenyl)pentanamide (from Part A)[1][3][5]

-

Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst

-

NaOH or KOH (2.0 - 4.0 eq, 25% aqueous solution)

-

DCM or Toluene

Procedure:

-

Dissolve the linear amide in DCM.

-

Add the aqueous base solution and TBAB.

-

Agitate: Vigorously stir the biphasic mixture at room temperature (25°C) for 4–6 hours. Note: Vigorous stirring is crucial for PTC efficiency.

-

Workup: Separate phases. Wash the organic layer with water until neutral pH.

-

Crystallization: Distill solvent and recrystallize from Ethyl Acetate/Isopropyl Alcohol.

Impurity Profiling & Quality Control

The role of 5-chloro-N-(4-nitrophenyl)pentanamide extends to impurity management.[5]

| Impurity Type | Source | Control Strategy |

| 4-Nitroaniline | Unreacted starting material.[9] (Genotoxic) | Ensure excess acid chloride in Step 1. Wash with dilute HCl during isolation of the linear amide. |

| Dimer Impurity | Intermolecular reaction between two amide molecules during cyclization. | Maintain high dilution during cyclization or ensure pseudo-high dilution via slow addition of base (if homogeneous). |

| Hydrolysis Product | 5-chloro-pentanoic acid (from chloride hydrolysis). | Maintain anhydrous conditions for acid chloride storage. |

Analytical Characterization (Linear Amide)

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 96–98°C (Crude), 133–134°C (Highly Crystalline/Pure).

-

Mass Spec (ESI): [M+H]+ = 257.07 (approx).

References

-

Vertex AI Search. (2026). Apixaban process chemistry impurities 4-nitroaniline. Retrieved from

-

BenchChem. (2025).[2][9] The Formation of Apixaban Impurities: An In-depth Technical Guide. Retrieved from

-

Google Patents. (2016). An improved process for the preparation of apixaban and intermediates thereof (Cadila Healthcare).[5] Retrieved from

-

WJPS. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Retrieved from

-

Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from

Sources

- 1. WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. An improved process for the preparation of apixaban and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone - Google Patents [patents.google.com]

- 8. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of 5-chloro-N-(4-nitrophenyl)pentanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive safety and toxicological data for 5-chloro-N-(4-nitrophenyl)pentanamide are not extensively available in public literature. This guide is therefore predicated on a scientific assessment of its constituent functional groups—a nitroaromatic moiety, an amide linkage, and a chlorinated alkyl chain—and data from structurally analogous compounds. All procedures must be preceded by a thorough, lab-specific risk assessment performed by qualified personnel.

Executive Summary: A Predictive Hazard Analysis

5-chloro-N-(4-nitrophenyl)pentanamide is a research chemical, notably used as an intermediate in the synthesis of pharmaceuticals like Apixaban.[1][2] Its structure presents a composite hazard profile that demands rigorous and informed handling protocols. This guide provides a detailed framework for its safe use, from risk assessment to disposal, grounded in the predicted reactivity and toxicity derived from its chemical architecture. The primary hazards are associated with the 4-nitrophenyl group, which is characteristic of toxic and mutagenic nitroaromatic compounds, and the 5-chloropentyl chain, a potential alkylating agent.[3][4]

Structural Breakdown and Associated Hazards

A logical approach to understanding the safety profile of 5-chloro-N-(4-nitrophenyl)pentanamide begins with deconstructing the molecule into its primary functional groups and assessing their inherent risks.

Caption: Structural deconstruction and associated hazard predictions.

Physicochemical and Hazard Data

While specific experimental data for the target compound is sparse, data from its precursors and analogs, combined with supplier information, allows for a reasonable estimation of its properties and hazards.

Predicted Physicochemical Properties

| Property | Value / Information | Source |

| CAS Number | 1039914-85-6 | [5][6] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [5][7] |

| Molecular Weight | 256.69 g/mol | [5][7] |

| Appearance | Expected to be a solid (e.g., pale yellow or off-white) | [1] |

| Storage | 2-8°C, Refrigerator | [5] |

GHS Hazard Classification (Predicted)

This classification is extrapolated from data on 4-nitroaniline and 5-chlorovaleric acid.[8][9][10][11]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 (Skull and Crossbones) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[8][10] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[9][11] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[9][11] |

| Specific Target Organ Toxicity (Repeated Exposure) | GHS08 (Health Hazard) | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[8][10] |

| Hazardous to the Aquatic Environment | None | None | H412: Harmful to aquatic life with long lasting effects.[8] |

Core Directive: Safe Handling and Personal Protection

A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Primary Containment: All manipulations of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][12]

-

Ventilation: Ensure adequate general laboratory ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[12]

Personal Protective Equipment (PPE)

The selection of PPE is critical and based on the combined hazards of a toxic nitroaromatic and a corrosive/irritating alkyl halide.

| PPE Category | Specification | Rationale and Causality |

| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides protection against both solvent and chemical permeation. 4-Nitroaniline is readily absorbed through the skin.[8] Gloves must be inspected before use and changed immediately upon contamination.[9] |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes of the compound in solution and airborne dust particles. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[9] |

| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Standard laboratory attire to protect skin from accidental contact.[13] Contaminated clothing must be removed immediately and decontaminated before reuse.[10][14] |

| Respiratory | Not required if handled exclusively within a fume hood. If aerosolization is unavoidable or engineering controls fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | To prevent inhalation, which is a primary route of exposure for toxic nitroaromatics.[10][15] |

Experimental Workflows: Protocols for Safe Use

Risk Assessment Workflow

Prior to any new procedure, a formal risk assessment must be conducted.

Caption: A self-validating workflow for protocol-specific risk assessment.

Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure during the most common handling procedure.

-

Preparation:

-

Don all required PPE as specified in Section 3.2.

-

Designate a work area within the chemical fume hood. Cover the work surface with an absorbent, disposable bench liner.

-

Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortex mixer) within the hood.

-

-

Weighing:

-

Carefully open the container with the solid 5-chloro-N-(4-nitrophenyl)pentanamide. Avoid creating dust clouds.

-

Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the receiving vial.

-

Close the primary container immediately after dispensing.

-

-

Solubilization:

-

Add the desired solvent to the vial containing the solid.

-

Cap the vial securely before removing it from the weigh scale.

-

Use a vortex mixer or sonicator to ensure complete dissolution.

-

-

Cleanup:

-

Carefully wipe down the spatula, weigh boat, and any contaminated surfaces within the hood with a solvent-dampened cloth.

-

Dispose of the weigh boat, bench liner, and cleaning materials as hazardous waste (see Section 5.0).

-

Wash hands thoroughly after removing gloves.[9]

-

Emergency Procedures and Waste Disposal

Emergency Response

-

Skin Contact: Immediately remove all contaminated clothing.[15] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[15]

-

Spills: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[9] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the lab and contact the institutional emergency response team.

Waste Disposal

All waste containing 5-chloro-N-(4-nitrophenyl)pentanamide, including contaminated consumables (gloves, pipette tips, vials) and excess material, must be disposed of as hazardous chemical waste.[9] Containers must be clearly labeled and disposed of in accordance with local, state, and federal regulations for halogenated and nitrated organic compounds. Do not allow the product to enter drains.[7][9]

Synthesis and Stability Considerations

Synthetic Pathway Overview

The compound is typically synthesized via the acylation of 4-nitroaniline with 5-chlorovaleryl chloride.[16] This reaction involves handling a toxic aniline derivative and a corrosive acid chloride, requiring stringent control measures.

Caption: Simplified synthetic workflow highlighting reagent hazards.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[5][9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

-

Stability: The nitroaromatic group can be sensitive to heat and light. While generally stable under recommended storage conditions, thermal decomposition could release hazardous gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[17] The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions.

Conclusion

5-chloro-N-(4-nitrophenyl)pentanamide is a compound with significant, predictable hazards. Its safe handling is not merely a matter of following steps but of understanding the causality behind the required precautions. The toxicity of the nitroaromatic core and the reactivity of the alkyl halide chain dictate a conservative approach. By integrating the principles of predictive hazard analysis, stringent engineering controls, appropriate PPE, and validated protocols, researchers can effectively mitigate the risks associated with the use of this important synthetic intermediate.

References

- Aldrich. (2025). SAFETY DATA SHEET for 4-Nitroaniline.

- Fisher Scientific. (2009). SAFETY DATA SHEET for p-Nitroaniline.

- ChemicalBook. (2025). 5-Chlorovaleric acid - Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.

- BASF. (2026). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleric acid, 98%.

- Scribd. (n.d.). Aluminum Alkyl Halides.

- Chemicea. (n.d.). Material Safety Data Sheet - 5-Chloro-N-(4-nitrophenyl)pentanamide.

- Santa Cruz Biotechnology. (n.d.). 5-Chlorovaleric acid - Material Safety Data Sheet.

- Cayman Chemical. (2024). Safety Data Sheet.

- Fisher Scientific. (2010). SAFETY DATA SHEET for 4-Nitrophenyl-alpha-D-glucopyranoside.

- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) for 2-Chloropentanoic acid.

- Google Patents. (2018). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.

- Pharmaffiliates. (n.d.). 5-Chloro-N-(4-nitrophenyl)pentanamide.

- ChemScene. (n.d.). 5-Chloro-N-(4-nitrophenyl)pentanamide.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- PubChem. (n.d.). 5-Chlorovaleric acid.

- Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.

- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.

- Elemental Microanalysis. (2024). 4-NITROANILINE Safety Data Sheet.

- ChemicalBook. (2025). 5-chloro-N-(4-nitrophenyl)pentanamide.

Sources

- 1. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 2. 5-chloro-N-(4-nitrophenyl)pentanamide | 1039914-85-6 [chemicalbook.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. chemicea.com [chemicea.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. 5-Chlorovaleric acid | C5H9ClO2 | CID 14244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. download.basf.com [download.basf.com]

- 14. fishersci.com [fishersci.com]

- 15. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 16. wjpsonline.com [wjpsonline.com]

- 17. fishersci.com [fishersci.com]

Technical Guide: Mechanistic Synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide

Executive Summary & Strategic Context

5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6) is a critical intermediate in the synthesis of Apixaban (Eliquis), a blockbuster Factor Xa inhibitor used for anticoagulant therapy. Its synthesis represents a classic but electronically demanding nucleophilic acyl substitution.

For process chemists and drug developers, this molecule serves as the precursor to 1-(4-nitrophenyl)piperidin-2-one (the lactam core). The transformation requires precise control because the para-nitro group on the aniline ring significantly decreases nucleophilicity, necessitating a highly reactive acylating agent (5-chlorovaleroyl chloride) while managing the risk of premature cyclization or hydrolysis.

This guide details the mechanistic underpinnings, optimized experimental protocols, and critical process parameters (CPPs) required to synthesize this intermediate with high purity (>99%) and yield.

Mechanistic Analysis

The formation of 5-chloro-N-(4-nitrophenyl)pentanamide is a nucleophilic addition-elimination reaction involving 4-nitroaniline and 5-chlorovaleroyl chloride.

Electronic Constraints

-

Nucleophile Deactivation: The nitro group (-NO₂) at the para position is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the amine nitrogen, stabilizing the lone pair and making it less available for attack.

-

Electrophile Activation: To overcome the poor nucleophilicity of 4-nitroaniline, 5-chlorovaleroyl chloride is used instead of the carboxylic acid. The chloride leaving group increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the initial attack.

Reaction Pathway[1][2]

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the acid chloride.

-

Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms with a negative charge on the oxygen.

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (Cl⁻) as a good leaving group.

-

Deprotonation: A base (typically

,

Mechanistic Pathway Diagram

Caption: Kinetic pathway of the acylation showing the rate-determining nucleophilic attack hindered by the nitro group.

Experimental Protocol (Optimized)

This protocol synthesizes the amide while suppressing the subsequent cyclization to the lactam, which is usually reserved for the next processing step.

Materials & Stoichiometry

| Reagent | Role | Equiv. | Function |

| 4-Nitroaniline | Limiting Reagent | 1.0 | Nucleophile scaffold. |

| 5-Chlorovaleroyl Chloride | Electrophile | 1.2 - 1.3 | Acylating agent. Excess ensures conversion. |

| Potassium Carbonate ( | Base | 1.2 - 1.5 | Scavenges HCl; mild enough to prevent cyclization. |

| Tetrahydrofuran (THF) | Solvent | 10-15 Vol | Solubilizes reactants; inert to acid chloride. |

| Water | Quench | N/A | Hydrolyzes excess acid chloride during workup. |

Step-by-Step Methodology

Step 1: Reactor Setup & Dissolution

-

Charge a clean, dry reactor with THF (6.0 L) and 4-Nitroaniline (1.0 kg) .

-

Stir at 25–30°C until a clear yellow/orange solution is obtained.

-

Note: Complete dissolution is critical before base addition to ensure homogeneity.

Step 2: Base Addition & Cooling [1]

-

Add anhydrous

(1.15 kg) to the solution. The mixture will become a suspension. -

Cool the reaction mass to 0–5°C .

-

Why: Cooling suppresses the hydrolysis of the acid chloride and minimizes exotherms that could lead to impurity formation (e.g., bis-acylation).

Step 3: Acylation (Critical Step)

-

Charge 5-Chlorovaleroyl chloride (1.45 kg) dropwise over 60–90 minutes .

-

Maintain internal temperature < 10°C throughout the addition.

-

After addition, warm the mixture to 25–30°C and stir for 1–2 hours .

-

Monitor: Check reaction progress via HPLC or TLC (Toluene:Methanol 9:1). Target < 0.5% unreacted aniline.

Step 4: Quench & Isolation

-

Distill off THF under reduced pressure (< 45°C) to obtain a residue.

-

Add Purified Water (10.0 L) to the residue and stir vigorously for 1 hour. This dissolves the inorganic salts (KCl) and hydrolyzes excess acid chloride to water-soluble 5-chlorovaleric acid.

-

Wash the wet cake with water (2 x 1.0 L) to remove residual acidity.

Step 5: Drying

-

Dry the solid in a vacuum oven at 50–55°C for 6–8 hours.

-

Target Yield: 98–100%

-

Target Purity: > 99.5% (HPLC)

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of the intermediate.

Critical Process Parameters & Troubleshooting

Impurity Profile

| Impurity | Origin | Control Strategy |

| Unreacted 4-Nitroaniline | Incomplete reaction | Ensure slight excess of acid chloride (1.2 eq); extend reaction time. |

| 5-Chlorovaleric Acid | Hydrolysis of reagent | Maintain anhydrous conditions during addition; rapid addition (controlled) to minimize moisture exposure. |

| 1-(4-nitrophenyl)piperidin-2-one | Premature cyclization | Avoid strong bases (e.g., NaOH, NaH) during this step; keep T < 30°C. |

| Bis-acylated aniline | Over-reaction | Unlikely due to steric hindrance and electron withdrawal, but minimized by keeping T low. |

Solvent Selection Rationale

-

THF: Preferred for its ability to solubilize both the organic reactants and reasonably suspend the carbonate base. It is easily removed by distillation.

-

Dichloromethane (MDC): An alternative used in biphasic protocols (with aqueous NaOH). However, MDC requires phase separation and is environmentally less favorable than THF.

-

Acetonitrile: Can be used but may lead to higher solubility of the product during workup, reducing isolated yield.

References

-

Mathad, V. T., et al. (2015).[2] "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one: A Key Intermediate of Apixaban."[4][2] World Journal of Pharmaceutical Sciences, 3(9), 1866-1871.[2] Link

-

Dong, W., et al. (2024).[4] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie - Chemical Monthly. Link

-

European Patent Office. (2020). "Process for the preparation of Apixaban and intermediates thereof."[4][1][2][5] EP 3212620 B1. Link

-

Google Patents. (2016). "Process for the preparation of apixaban - US20160143894A1". Link

-

ChemScene. "5-Chloro-N-(4-nitrophenyl)pentanamide Product Information." Link

Sources

- 1. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Theoretical Yield Calculation for 5-Chloro-N-(4-nitrophenyl)pentanamide Synthesis

Executive Summary

5-Chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6) is a critical intermediate in the synthesis of Apixaban (Eliquis), a leading anticoagulant factor Xa inhibitor. Its synthesis typically involves the N-acylation of 4-nitroaniline with 5-chlorovaleroyl chloride.

This guide provides a rigorous framework for calculating the theoretical yield of this specific transformation. Beyond simple stoichiometry, we analyze the thermodynamic and kinetic factors—such as the poor nucleophilicity of 4-nitroaniline and the competing cyclization pathways—that create the "Yield Gap" between theoretical projections and experimental reality.

Part 1: Reaction Stoichiometry & Mechanism

The Chemical Transformation

The synthesis is a nucleophilic acyl substitution (Schotten-Baumann conditions). The amine nitrogen of 4-nitroaniline attacks the carbonyl carbon of 5-chlorovaleroyl chloride, displacing chloride to form the amide bond.

Reaction Equation:

Mechanistic Pathway (Visualization)

The following diagram illustrates the reaction flow, including the critical transition state and the role of the base (Triethylamine/Pyridine) in driving equilibrium by scavenging HCl.

Caption: Mechanistic flow of N-acylation. The base is essential to prevent protonation of the unreacted amine.

Part 2: The Calculation Framework

Molecular Data Reference

Accurate theoretical yield calculations require precise molecular weights (MW).

| Component | Role | Formula | MW ( g/mol ) | Density (g/mL) |

| 4-Nitroaniline | Limiting Reagent | 138.12 | Solid | |

| 5-Chlorovaleroyl Chloride | Acylating Agent | 155.02 | ~1.20 | |

| Target Product | Product | 256.69 | Solid |

Step-by-Step Calculation Logic

Step 1: Determine the Limiting Reagent In this synthesis, 4-nitroaniline is typically the limiting reagent (1.0 eq). The acid chloride is moisture-sensitive and usually added in slight excess (1.1–1.2 eq) to account for hydrolysis.

Step 2: Calculate Moles of Limiting Reagent

Step 3: Calculate Theoretical Yield (Mass)

Since the stoichiometry is 1:1:

Example Calculation

Scenario: You start with 10.0 g of 4-nitroaniline.

-

Moles of 4-nitroaniline:

-

Theoretical Mass of Product:

Part 3: Experimental Protocol & Workflow

This protocol is designed to maximize yield by mitigating the deactivating effect of the nitro group on the aniline.

Reagents & Equipment

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous is critical).

-

Base: Triethylamine (TEA) or Pyridine (1.2 – 1.5 eq).

-

Temperature: 0°C (addition)

Room Temperature (reaction).

Workflow Diagram

Caption: Operational workflow for the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide.

Part 4: Yield Gap Analysis (Theoretical vs. Actual)

In practice, obtaining 100% theoretical yield is impossible. For this specific molecule, expect actual yields between 85% – 92% .

Why the Gap Exists?

-

Electronic Deactivation: The nitro group (

) on the aniline is strongly electron-withdrawing. This reduces the nucleophilicity of the amine, slowing the reaction and allowing moisture to compete for the acid chloride [1]. -

Cyclization Risk (Lactam Formation): The product contains both a nucleophilic nitrogen (amide) and an electrophilic carbon (alkyl chloride). Under strong basic conditions or high heat, the product can cyclize to form 1-(4-nitrophenyl)piperidin-2-one . While this is the next step in Apixaban synthesis, premature cyclization during this step reduces the isolated yield of the linear amide [2].

-

Hydrolysis: 5-chlorovaleroyl chloride hydrolyzes rapidly in the presence of trace water to form 5-chlorovaleric acid, which will not react with the amine without a coupling agent.

Calculating Percentage Yield

Example: If you isolated 16.5 g from the 10g batch above:

References

-

Zapoticzny, S. A. (1975).[1] Reactions of para-nitroaniline with acid chlorides. NJIT Theses & Dissertations. Link

-

Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban).[2] Journal of Medicinal Chemistry. (Contextualizing the lactam cyclization pathway).

-

BMS Patent US6967208B2 . Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. (Describes the cyclization of the linear amide intermediate). Link

-

World Journal of Pharmaceutical Sciences . (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (Details the chlorovaleroyl chloride reaction conditions). Link

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 5-chloro-N-(4-nitrophenyl)pentanamide

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key intermediates is paramount for process optimization, safety, and the ultimate success of synthesizing active pharmaceutical ingredients (APIs). 5-chloro-N-(4-nitrophenyl)pentanamide stands as a critical building block in the synthesis of Apixaban, a widely used anticoagulant. This guide provides an in-depth technical exploration of the thermochemical properties of this compound. In the absence of extensive published experimental data for this specific intermediate, this document serves as a roadmap, detailing the established methodologies for both the experimental determination and computational prediction of its key thermochemical parameters.

Introduction to 5-chloro-N-(4-nitrophenyl)pentanamide

5-chloro-N-(4-nitrophenyl)pentanamide is a solid organic compound with the chemical formula C₁₁H₁₃ClN₂O₃. It plays a crucial role as an intermediate in the multi-step synthesis of Apixaban, a direct factor Xa inhibitor. The thermochemical properties of this intermediate, such as its enthalpy of formation, heat capacity, and thermal stability, are critical data points. They inform process safety by identifying potential thermal hazards, aid in the optimization of reaction conditions for improved yield and purity, and are essential for developing robust and scalable manufacturing processes.

Table 1: Physicochemical Properties of 5-chloro-N-(4-nitrophenyl)pentanamide

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][2] |

| Molecular Weight | 256.69 g/mol | [1][2] |

| Appearance | Brown to gray solid | [3] |

| Melting Point | 121-123°C / 133-134°C | [1][3] |

| IUPAC Name | 5-chloro-N-(4-nitrophenyl)pentanamide | |

| CAS Number | 1039914-85-6 | [1][3] |

Note: The variation in reported melting points may be due to different experimental conditions or sample purity.

Synthesis Protocol

A clear and reproducible synthesis is the foundation for obtaining a pure sample for thermochemical analysis. The following protocol is adapted from a reported scalable synthesis.[1]

Reaction Scheme:

Caption: Acylation of p-nitroaniline with 5-chlorovaleryl chloride to yield 5-chloro-N-(4-nitrophenyl)pentanamide.

Step-by-Step Procedure:

-

Charging the Reactor: In a suitable reactor, charge Tetrahydrofuran (THF) (6.0 L) and p-nitroaniline (1.0 kg, 7.24 moles). Stir the mixture at 25-30 °C until a clear solution is obtained.[1]

-

Addition of Base: To the resulting solution, add anhydrous potassium carbonate (1.15 kg, 8.32 moles).[1]

-

Cooling: Cool the reaction mixture to 0-5 °C.[1]

-

Addition of Acylating Agent: Slowly add 5-chlorovaleryl chloride (1.45 kg, 9.35 moles) to the mixture while maintaining the temperature at 0-5 °C.[1]

-

Reaction: Raise the temperature of the reaction mass to 25-30 °C and stir for 1.5 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Solvent Removal: Upon completion, distill the THF under vacuum at a temperature below 45 °C to obtain a residue.[1]

-

Precipitation and Washing: Add purified water (10.0 L) to the residue and stir the resulting suspension at 25-30 °C for 1 hour.[1]

-

Isolation and Drying: Filter the solid product, wash it with purified water (1.0 L), and dry it under vacuum at 50-55 °C for 6-8 hours to yield the crystalline solid product.[1]

Experimental Determination of Thermochemical Properties

A rigorous experimental approach is essential for obtaining accurate thermochemical data. The following techniques are standard for the characterization of solid organic compounds.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).[2][3]

Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[4]

-

Sample Preparation: Accurately weigh 2-5 mg of 5-chloro-N-(4-nitrophenyl)pentanamide into an aluminum pan and hermetically seal it.

-

Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic melting curve. The area under the melting peak corresponds to the enthalpy of fusion. Heat capacity can be determined by modulating the temperature program (Modulated DSC) or by comparing the heat flow of the sample to a known sapphire standard.[3]

Causality Behind Experimental Choices:

-

An inert atmosphere prevents oxidative degradation of the sample during heating.

-

A controlled heating rate ensures thermal equilibrium within the sample, leading to more accurate and reproducible results.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition profile of a compound.[5][6]

Protocol:

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature.

-

Sample Loading: Place a small, accurately weighed sample (5-10 mg) of 5-chloro-N-(4-nitrophenyl)pentanamide onto the TGA balance pan.

-

Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Interpretation: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The data can also reveal the presence of residual solvents or moisture.[6]

Causality Behind Experimental Choices:

-

The choice of heating rate can influence the apparent decomposition temperature; slower rates can provide better resolution of decomposition steps.

-

Running the experiment under an inert gas like nitrogen allows for the study of thermal decomposition without the influence of oxidation.

Bomb Calorimetry for Enthalpy of Formation

Principle: Bomb calorimetry is the standard method for determining the standard enthalpy of combustion (ΔHc°) of a solid organic compound. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law.

Protocol:

-

Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A precisely weighed pellet of 5-chloro-N-(4-nitrophenyl)pentanamide is placed in the sample holder of the bomb. A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (around 25 atm).

-

Combustion: The sealed bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.

-

Calculation of ΔHc°: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. This value is then used to determine the molar enthalpy of combustion.

-

Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

Workflow for Determining Enthalpy of Formation:

Caption: Workflow for determining ΔHf° from bomb calorimetry.

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful alternative and complement to experimental methods, especially when experimental data is scarce.

Density Functional Theory (DFT) Calculations

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and thermochemical properties like enthalpy, entropy, and Gibbs free energy with good accuracy.

Computational Protocol:

-

Structure Building: Construct the 3D structure of 5-chloro-N-(4-nitrophenyl)pentanamide using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on the optimized structure.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Thermochemical Property Calculation: From the output of the frequency calculation, the standard enthalpy of formation, entropy, and heat capacity can be calculated.

Causality Behind Method Selection:

-

Functional: The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a larger one such as 6-311+G(2d,p) is typically used. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of molecules with heteroatoms and potential non-covalent interactions.

Computational Workflow for Thermochemical Properties:

Caption: A typical DFT workflow for predicting thermochemical properties.

Data Summary

Table 2: Hypothetical Thermochemical Data for 5-chloro-N-(4-nitrophenyl)pentanamide

| Parameter | Symbol | Expected Value Range | Method of Determination |

| Enthalpy of Fusion | ΔHfus | 20 - 40 kJ/mol | DSC |

| Standard Enthalpy of Combustion | ΔHc° | -5500 to -6500 kJ/mol | Bomb Calorimetry |

| Standard Enthalpy of Formation | ΔHf° | -300 to -500 kJ/mol | Bomb Calorimetry & Hess's Law / DFT |

| Molar Heat Capacity (at 298.15 K) | Cp | 250 - 350 J/(mol·K) | DSC / DFT |

| Decomposition Temperature (Onset) | Td | > 200 °C | TGA |

Conclusion

A thorough understanding of the thermochemical properties of 5-chloro-N-(4-nitrophenyl)pentanamide is indispensable for its safe and efficient use in the synthesis of Apixaban. This guide has outlined the standard experimental and computational methodologies that can be employed to determine these crucial parameters. By combining techniques like DSC, TGA, and bomb calorimetry with the predictive power of DFT calculations, researchers and drug development professionals can build a comprehensive thermochemical profile of this key intermediate, ensuring process safety, optimizing reaction conditions, and facilitating scalable pharmaceutical manufacturing.

References

-